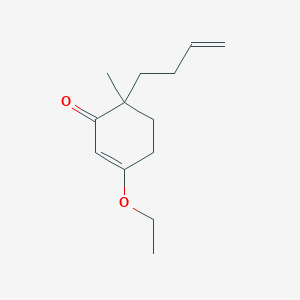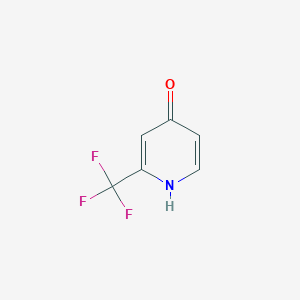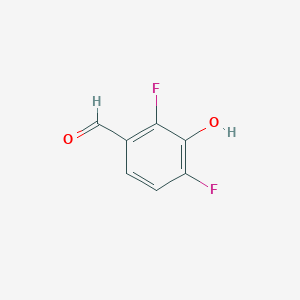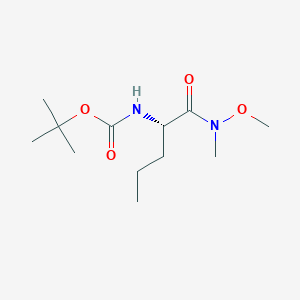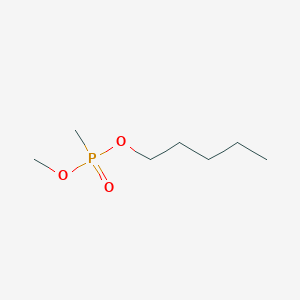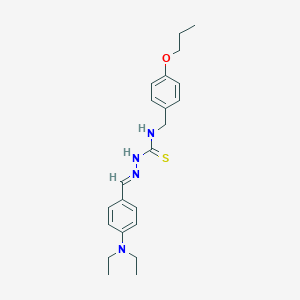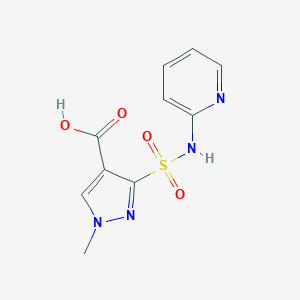
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- involves the inhibition of specific kinases, such as MEK1 and MEK2. These kinases are involved in the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation. By inhibiting these kinases, the compound can disrupt the signaling pathway and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- have been studied extensively. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and may have potential applications in cancer therapy. Additionally, the compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- in lab experiments is its specificity for certain kinases. This allows researchers to selectively target specific pathways and study their effects. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research involving 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)-. One area of interest is the development of more potent and selective inhibitors of specific kinases. Additionally, the compound may have potential applications in the treatment of various inflammatory disorders, which could be explored further. Finally, the compound could be studied in combination with other therapies to determine its potential synergistic effects.
Synthesis Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- can be achieved through several methods. One of the most common methods is the condensation of 2-pyridineamine with 4-carboxypyrazole-1-acetic acid, followed by the addition of methylsulfonyl chloride. The resulting compound can be purified through recrystallization or column chromatography.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- has been studied extensively for its potential applications in scientific research. One of its primary uses is as a tool for studying the mechanism of action of various enzymes and proteins. It has been found to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and differentiation.
properties
CAS RN |
178880-01-8 |
|---|---|
Product Name |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((2-pyridinylamino)sulfonyl)- |
Molecular Formula |
C10H10N4O4S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-14-6-7(10(15)16)9(12-14)19(17,18)13-8-4-2-3-5-11-8/h2-6H,1H3,(H,11,13)(H,15,16) |
InChI Key |
QBSARDFFHHIJEM-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
Other CAS RN |
178880-01-8 |
synonyms |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



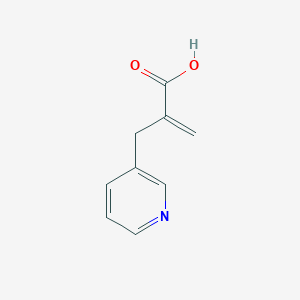

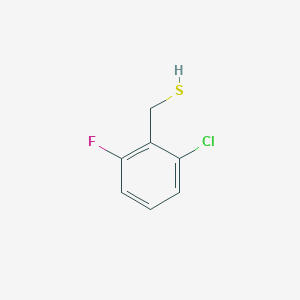
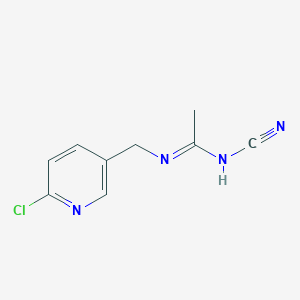
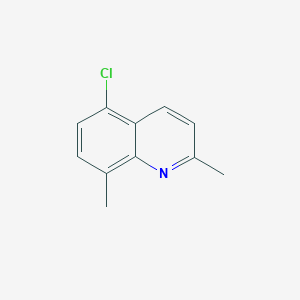
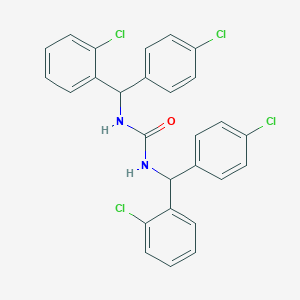
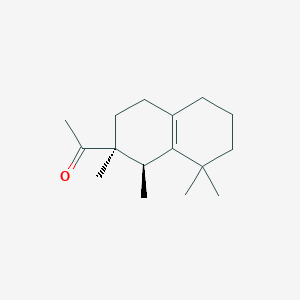
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
